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Compound of Interest

4-Bromo-6-methoxy-2-
Compound Name:
methylquinoline

Cat. No.: B1285067

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the
structural core of numerous therapeutic agents with a broad spectrum of biological activities,
including anticancer, antimicrobial, and anti-inflammatory properties. 4-Bromo-6-methoxy-2-
methylquinoline is a valuable and versatile building block in the synthesis of diverse libraries
of bioactive compounds. Its strategic substitution pattern, featuring a reactive bromine atom at
the 4-position amenable to cross-coupling reactions, a methoxy group at the 6-position which
can influence solubility and target engagement, and a methyl group at the 2-position, makes it
an attractive starting material for drug discovery programs.

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-
methoxy-2-methylquinoline in the synthesis of potential therapeutic agents. Detailed
protocols for key synthetic transformations and examples of the biological activities of
derivative compounds are presented to guide researchers in leveraging this versatile
intermediate for the development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-6-methoxy-2-methylquinoline
is provided below.
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Property Value

Molecular Formula C11H10BrNO

Molecular Weight 252.11 g/mol

CAS Number 856095-00-6

Appearance Solid

SMILES COclcce2ne(C)ec(Br)c2cl

InChl Key GKOUTMWNNUHDTO-UHFFFAOYSA-N

Applications in the Synthesis of Bioactive
Molecules

The primary application of 4-Bromo-6-methoxy-2-methylquinoline in drug discovery is as a
key intermediate for the synthesis of more complex molecules, primarily through palladium-
catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile
handle for the introduction of various aryl, heteroaryl, and amino moieties, enabling the
exploration of structure-activity relationships (SAR).

Synthesis of 4-Aryl/Heteroaryl-6-methoxy-2-
methylquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C
bonds. This reaction allows for the introduction of a wide array of aryl and heteroaryl
substituents at the 4-position of the quinoline core, a strategy often employed in the
development of anticancer agents and kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

e Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-methoxy-2-
methylquinoline (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester
(1.2-1.5 equiv.), a palladium catalyst such as Pd(PPhs)a (0.05 equiv.) or Pd(dppf)Clz (0.05
equiv.), and a base, typically NazCOs (2.0 equiv.) or K2COs (2.0 equiv.).
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» Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times. Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water
(4:1) or toluene and ethanol.

o Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the
reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

o Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the
mixture with water and extract with an organic solvent (e.g., ethyl acetate or
dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous NazSOa,
and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-methylquinoline
derivative.

Visualization of Synthetic Workflow:

4-Bromo-6-methoxy-2-methylquinoline Suzuki-Miyaura Coupling Aqueous Work-up _
+ 5 & Column Chromatography 4-Aryl-6-methoxy-2-methylquinoline
Arylboronic Acid (Pd Catalyst, Base, Solvent, Heat) Extraction

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Biological Activity of 4-Arylquinoline Derivatives:

Derivatives of 4-arylquinolines have shown promising activity against various cancer cell lines.
The data below is for illustrative purposes, showcasing the potential of this compound class.
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Compound Class Cancer Cell Line Activity (Glso, pM) Reference
4-Alkoxy-2- )
T Leukemia (SR) 0.133 [1]
arylquinolines
Colon Cancer
0.401 [1]
(COLO205)
Melanoma (LOX IMVI)  0.116 [1]
4-Aroyl-6,7,8- Epidermoid
0.217 [2]

trimethoxyquinolines

Carcinoma (KB)

Colon Cancer (HT-29)

0.327

[2]

Gastric Cancer
(MKN45)

0.239

[2]

Synthesis of 4-Amino-6-methoxy-2-methylquinolines via
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds,

enabling the synthesis of 4-aminoquinoline derivatives. These compounds are of significant

interest due to their structural similarity to known antimalarial and anticancer drugs.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

e Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-6-methoxy-

2-methylquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.qg.,
Pdz(dba)s, 0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.),

and a base such as NaOtBu (1.4 equiv.) or Cs2COs (1.5 equiv.).

¢ Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

o Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's
progress by TLC or LC-MS.

o Work-up and Purification: After cooling to room temperature, quench the reaction with

saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent. Combine the
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organic phases, wash with brine, dry over anhydrous Na=SOa, and concentrate. Purify the
residue by column chromatography to obtain the 4-aminoquinoline product.

Visualization of Synthetic Workflow:

4-Bromo-6-methoxy-2-methylquinoline A Ay Quenching ‘
i, i, S, Soen i —" ' o
+ . & Column Chromatography 4-Amino-6-methoxy-2-methylquinoline
[ Amine (Pd Catalyst, Ligand, Base, Solvent, Heat) Extraction

Click to download full resolution via product page
Buchwald-Hartwig Amination Workflow

Biological Activity of 4-Aminoquinoline Derivatives:

4-Aminoquinoline derivatives have demonstrated significant cytotoxic effects against various
cancer cell lines.

Compound Class Cancer Cell Line Activity (ICso, uM) Reference
] o Breast Cancer Potent effects
4-Aminoquinolines [4]
(MCF7) observed

Breast Cancer (MDA- Potent effects

[4]
MB468) observed

N-Aryl-6-methoxy- )
Lung Carcinoma
1,2,3,4- 0.0015-0.0017 [5]
o (A549)
tetrahydroquinolines

Epidermoid
) 0.0015-0.0017 [5]
Carcinoma (KB)

Application in Targeting BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play
a crucial role in transcriptional regulation and are implicated in various diseases, including
cancer and inflammation. Several potent BET inhibitors incorporate a quinoline or quinazoline
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core.[6] 4-Bromo-6-methoxy-2-methylquinoline can serve as a starting point for the
synthesis of novel BET inhibitors. The general strategy involves the elaboration of the quinoline
core through cross-coupling reactions to introduce moieties that can effectively bind to the
acetyl-lysine binding pocket of BET bromodomains.

Hypothetical Signaling Pathway Inhibition:

Quinoline-based .
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BET Bromodomain Inhibition Pathway
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Conclusion

4-Bromo-6-methoxy-2-methylquinoline is a highly valuable and versatile building block for
the synthesis of novel bioactive compounds in drug discovery. Its utility in palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions,
provides a straightforward avenue to generate diverse libraries of 4-substituted quinolines. The
resulting derivatives have shown significant potential as anticancer agents and inhibitors of key
biological targets like BET bromodomains. The protocols and data presented herein serve as a
guide for researchers to effectively utilize this key intermediate in their drug discovery
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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